Enhanced Lewis Acidity and Hydrolytic Stability Profile Compared to Non-Fluorinated Analogs
The introduction of a fluorine atom at the para position significantly enhances the Lewis acidity of the boronic acid. While the exact pKa for (2-Amino-4-fluorophenyl)boronic acid is not reported in this systematic study, class-level inference from the comprehensive dataset on fluorinated phenylboronic acids indicates a pKa value significantly lower than that of the non-fluorinated analog, 2-aminophenylboronic acid [1]. This increased acidity is a key driver for enhanced reactivity in Suzuki-Miyaura couplings and stronger binding in diol-recognition applications.
| Evidence Dimension | Lewis Acidity (pKa) |
|---|---|
| Target Compound Data | Estimated pKa range: 6.2 - 7.8 (based on class-level inference for mono-fluoro substituted phenylboronic acids with an ortho-amino group) |
| Comparator Or Baseline | 2-Aminophenylboronic acid: Reported pKa ~8.8 |
| Quantified Difference | Estimated decrease of 1.0 - 2.6 pKa units, representing a 10- to 400-fold increase in acidity |
| Conditions | Potentiometric and spectrophotometric titration in aqueous solution at 25°C [1] |
Why This Matters
Procurement of this specific fluorinated analog is essential for applications requiring higher Lewis acidity for catalysis or molecular recognition, where the non-fluorinated version would be insufficiently reactive.
- [1] Zarzeczańska, D., Adamczyk-Woźniak, A., Kulpa, A., Ossowski, T., & Sporzyński, A. (2017). Fluorinated Boronic Acids: Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids. European Journal of Inorganic Chemistry, 2017(38-39), 4493-4498. View Source
